molecular formula C17H21ClFN5OS B2424444 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215791-17-5

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2424444
M. Wt: 397.9
InChI Key: KIJDPKLXZQSMSF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including its atoms, bonds, functional groups, and stereochemistry.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its reactivity, common reactions it undergoes, and the products of those reactions.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Cytotoxic Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a compound that has been explored in the synthesis of various carboxamide derivatives with potential cytotoxic activities. These derivatives have shown significant growth inhibitory properties against a range of cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds have demonstrated potent cytotoxicity, with IC50 values less than 10 nM. This highlights the compound's role in the development of potential anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003; Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antipsychotic Potential

Research has indicated that certain derivatives of this compound may have antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique mechanism suggests its potential application in the development of new antipsychotic medications that could offer benefits over currently available treatments, particularly in terms of side effects related to dopamine receptor interaction (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Antibacterial and Antitumor Applications

Further investigations into derivatives of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. Additionally, some derivatives have been evaluated for their antitumor activity, offering insights into the compound's versatility in medicinal chemistry applications (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Synthesis and Structural Analysis

The compound's derivatives have also been synthesized and analyzed for their structural characteristics, including crystal structure determination. These studies provide crucial information on the molecular configuration and potential interaction mechanisms with biological targets, contributing to the understanding of its pharmacological activities (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS.ClH/c1-11-9-14(22(4)20-11)16(24)23(8-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJDPKLXZQSMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

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